4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide
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Overview
Description
4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of fluorine atoms and a sulfanyl group attached to a phenyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
One common method involves the reaction of 4-fluorobenzonitrile with diphenylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, while the sulfanyl group contributes to its overall reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide can be compared with similar compounds such as:
4-fluoro-N-phenylbenzamide: This compound lacks the sulfanyl group, making it less reactive in certain chemical reactions.
4-fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[4-(4-fluorophenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NOS/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCLJLLKQCSXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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